(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H23NO7 and its molecular weight is 449.459. The purity is usually 95%.
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Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C28H27NO7
- Molecular Weight : 489.5 g/mol
It features a benzofuroxazine core structure, which is known for various biological activities. The presence of furan and trimethoxybenzylidene groups enhances its potential pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing furan rings have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values indicating strong potency. A related compound demonstrated an IC50 value of 1.55 μM against Mpro .
Antibacterial and Antifungal Activities
Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal properties. The incorporation of halogen substituents in related pyrrolidine derivatives exhibited significant antibacterial activity against various pathogens . This suggests that the benzofuroxazine structure may also contribute to such bioactivities.
The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures often act by:
- Inhibiting enzyme activity : Particularly in viral replication processes.
- Disrupting cell membrane integrity : Leading to cell death in bacterial and fungal pathogens.
Study 1: Inhibition of Viral Proteases
A study investigated the structural modifications of furan-containing compounds to enhance their inhibitory effects on viral proteases. The findings indicated that specific substitutions significantly improved potency against Mpro .
Study 2: Antimicrobial Efficacy
In vitro tests on pyrrolidine derivatives revealed that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups were crucial for maintaining bioactivity .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-28-21-10-15(11-22(29-2)25(21)30-3)9-20-23(27)17-6-7-19-18(24(17)33-20)13-26(14-32-19)12-16-5-4-8-31-16/h4-11H,12-14H2,1-3H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGBQHREGGLYLW-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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